Tantalum nitride - 12033-62-4

Tantalum nitride

Catalog Number: EVT-294693
CAS Number: 12033-62-4
Molecular Formula: NTa
Molecular Weight: 194.955 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tantalum Nitride (TaN) is a refractory ceramic material, characterized by its high melting point, hardness, and chemical inertness. [] It is a metallic nitride, classified as a transition metal nitride. [, , ] In scientific research, TaN is widely studied for its potential applications in microelectronics, hard coatings, diffusion barriers, and more. [, , , ]

Synthesis Analysis

Various methods are employed for the synthesis of TaN, with reactive sputtering being a commonly used technique. [, , ] This method involves sputtering a tantalum target in the presence of nitrogen gas. [] Other synthesis methods include chemical vapor deposition (CVD) [, ], pulsed laser deposition [, , ], and cathodic arc deposition. [] The choice of synthesis method significantly influences the properties of the resulting TaN films, including their crystal structure, composition, and electrical resistivity. [, ]

Reactive Sputtering

Parameters such as nitrogen flow rate [, , , ], substrate temperature [, ], and bias voltage [] significantly affect the properties of TaN films synthesized by reactive sputtering. For example, increasing the nitrogen flow rate can lead to the formation of different tantalum nitride phases, such as Ta2N, TaN, and Ta3N5, ultimately influencing the electrical resistivity of the film. []

Chemical Vapor Deposition (CVD)

CVD processes use precursors like pentakis(diethylamido)tantalum and ammonia [] or tertbutylimidotris(diethylamido)tantalum (TBTDET) and ammonia. [, ] CVD allows for controlled deposition of TaN films with desired properties, including low resistivity. [, ]

Pulsed Laser Deposition (PLD)

PLD utilizes a high-power pulsed laser to ablate a tantalum target in a nitrogen atmosphere, depositing TaN films on a substrate. [, , ] Substrate temperature and nitrogen gas pressure are critical parameters influencing the properties of the resulting films. []

Cathodic Arc Deposition

This method utilizes a high-current arc to vaporize a tantalum cathode in a nitrogen atmosphere. [] Substrate bias voltage plays a crucial role in controlling the microstructure and properties of TaN films deposited by cathodic arc deposition. []

Molecular Structure Analysis

Tantalum Nitride exists in various crystal structures, including cubic (NaCl-type), hexagonal, and tetragonal phases. [, , , ] The cubic phase is the most commonly studied and exhibits excellent properties for various applications. [, ] X-ray diffraction (XRD) is a primary technique used to analyze the crystal structure of TaN films, providing information about the lattice parameters and preferred orientation of crystallites. [, , , ]

Mechanism of Action

The mechanism of action of TaN depends on its specific application. For example, in diffusion barrier applications, the dense and inert nature of TaN prevents the interdiffusion of other materials, protecting underlying layers from degradation. [, , , ] In hard coatings, the high hardness and wear resistance of TaN contribute to improved durability and performance. [, ]

Physical and Chemical Properties Analysis

Microelectronics:

  • Diffusion Barrier: TaN is extensively used as a diffusion barrier in microelectronic devices, preventing the interdiffusion of copper and other materials, protecting underlying layers. [, , , ]
  • Metal Gate Electrode: TaN is explored as a potential metal gate electrode in MOS transistors due to its suitable work function and compatibility with high-k dielectrics. [, ]
  • Thin-Film Resistors: TaN is used in the fabrication of thin-film resistors, especially for applications requiring high stability and resistance to moisture. [, , ]

Hard Coatings:

  • Cutting Tools: The high hardness and wear resistance of TaN make it suitable for coating cutting tools, enhancing their durability and performance. [, , ]
  • Wear-Resistant Coatings: TaN coatings are applied to various surfaces to improve their wear resistance, reducing friction and enhancing longevity. []
Applications
  • Microwave Power Standard Chips: TaN is employed as an absorption load resistor in microwave power sensor chips due to its wide resistivity range and low temperature coefficient of resistance. []
  • Energy Transducers: TaN thin-film energy transducers are investigated for applications in ignition systems, exhibiting promising performance characteristics. []

Titanium Nitride (TiN)

Compound Description: Titanium nitride (TiN) is a highly hard ceramic material with a golden color, often used as a coating material to improve the surface properties of tools and components. []

Relevance: TiN is structurally similar to TaN, sharing the same crystal structure (fcc) and similar properties such as hardness and chemical inertness. Both TiN and TaN are explored as diffusion barriers in integrated circuits. [] The two nitrides are sometimes used together in a bilayer scheme, with TaN acting as an etch stop layer for the selective etching of TiN. []

Tantalum Carbide (TaC)

Compound Description: Tantalum carbide (TaC) is another refractory ceramic material, known for its extreme hardness and high melting point. []

Relevance: TaC is structurally related to TaN, with carbon replacing nitrogen in the crystal lattice. The research describes the creation of TaN-TaC bulk bodies with good dispersion using shock compression. [] This suggests potential applications for this composite material, likely leveraging the combined properties of both TaN and TaC.

Tantalum Tungsten Nitride (Ta1-xWxNy)

Compound Description: Tantalum tungsten nitride is a ternary compound combining tantalum, tungsten, and nitrogen. This material displays high hardness, thermal stability, and oxidation resistance. []

Relevance: This ternary compound is directly related to TaN, incorporating tungsten into the TaN lattice. The research highlights that doping TaN with tungsten to form Ta1-xWxNy leads to improved hardness, critical load, oxidation resistance, and reduced surface roughness compared to pure TaN. []

Tantalum Oxide (TaOx)

Compound Description: Tantalum oxide (TaOx) is a high-k dielectric material with potential applications in microelectronics. []

Relevance: TaOx is chemically related to TaN, with oxygen replacing nitrogen. The presence of a thin TaN interface layer between TaOx and a silicon substrate has been shown to improve the dielectric properties of the TaOx film. This improvement is attributed to the reaction of TaN with oxygen, forming tantalum oxynitride (TaOxNy). []

Tantalum Oxynitride (TaOxNy)

Compound Description: Tantalum oxynitride is a material with mixed oxygen and nitrogen anions, forming a compound between TaN and TaOx. []

Relevance: This compound highlights the potential for chemical interaction between TaN and oxygen. Research indicates that TaOxNy can form at the interface of TaN and TaOx during annealing. [] The formation of TaOxNy may influence the properties of TaN-based devices, suggesting further investigation into its characteristics is warranted.

Properties

CAS Number

12033-62-4

Product Name

Tantalum nitride

IUPAC Name

azanylidynetantalum

Molecular Formula

NTa

Molecular Weight

194.955 g/mol

InChI

InChI=1S/N.Ta

InChI Key

MZLGASXMSKOWSE-UHFFFAOYSA-N

SMILES

N#[Ta]

Canonical SMILES

N#[Ta]

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